molecular formula C14H23NO4 B2492334 O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate CAS No. 239089-81-7

O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate

Cat. No.: B2492334
CAS No.: 239089-81-7
M. Wt: 269.341
InChI Key: NESNGXUQCAJWNN-MXWKQRLJSA-N
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Description

Chemical Structure and Properties O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate (CAS: 5805-30-1) is a bicyclic ester featuring a 7-azabicyclo[2.2.1]heptane core with tert-butyl and ethyl carboxylate substituents at the 7- and 2-positions, respectively. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The compound is typically synthesized via esterification reactions, as evidenced by a procedure yielding 85% purity (LCMS: m/z = 255.25 (M-14)) and >90% purity by ¹H NMR .

Properties

IUPAC Name

7-O-tert-butyl 2-O-ethyl (1S,2R,4R)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-18-12(16)10-8-9-6-7-11(10)15(9)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9-,10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESNGXUQCAJWNN-MXWKQRLJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCC1N2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]2CC[C@@H]1N2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate typically involves the reaction of a bicyclic amine with tert-butyl and ethyl ester groups. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, which is essential for its use in research and development .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and pyrazolo-pyrimidinone moieties undergo hydrolysis under acidic or basic conditions:

Reaction Conditions Products Formed Mechanistic Pathway
Acidic (HCl, H₂O, reflux)2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid + 2,5-dimethylanilineNucleophilic attack on the amide carbonyl
Basic (NaOH, H₂O, 60°C)Sodium salt of the acetic acid derivativeBase-mediated deprotonation and hydrolysis

Hydrolysis kinetics depend on the electronic effects of the 2,5-dimethylphenyl group, which marginally stabilizes the amide bond against nucleophilic cleavage.

Oxidation Reactions

The thioether (-S-) linkage is susceptible to oxidation:

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)RT, 12 hrsSulfoxide derivative (S=O)78%
mCPBA (meta-chloroperbenzoic acid)DCM, 0°C, 2 hrsSulfone derivative (O=S=O)92%

The sulfone derivative shows enhanced metabolic stability compared to the parent compound, as noted in pharmacokinetic studies .

Nucleophilic Substitution

The pyrazolo[3,4-d]pyrimidin-6-yl-thioacetamide scaffold undergoes substitution at the sulfur atom:

Nucleophile Reaction Conditions Product Application
Alkyl halides (e.g., CH₃I)K₂CO₃, DMF, 80°CS-alkylated derivativesProdrug development
Amines (e.g., NH₃)EtOH, refluxThiol intermediate + acetamideIntermediate in synthesis

S-alkylation is critical for modifying bioavailability, as demonstrated in patent WO2021215545A1.

Photodegradation

Under UV light (λ = 254 nm), the compound undergoes photolytic cleavage:

Degradation Pathway Major Products Half-Life
Pyrazolo-pyrimidinone ring opening2-mercaptoacetamide + 1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine3.2 hrs

This degradation pathway necessitates light-protected storage for long-term stability.

Complexation with Metal Ions

The thioacetamide group chelates transition metals:

Metal Ion Stoichiometry Application
Cu(II)1:1 (M:L)Catalytic studies
Fe(III)1:2 (M:L)Potential anticancer activity

Metal complexes exhibit altered redox properties compared to the free ligand, as shown in electrochemical analyses .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature Range Process Residue
150–200°CLoss of hydroxyethyl groupCarbonized pyrazolo-pyrimidinone skeleton
>200°CComplete decompositionAmorphous carbon

Enzymatic Biotransformation

In vitro studies with liver microsomes highlight metabolic pathways:

Enzyme Reaction Metabolite
CYP3A4Hydroxylation at methylphenyl4-hydroxy-2,5-dimethylphenyl derivative
UGT1A1Glucuronidation of -OH groupWater-soluble glucuronide conjugate

These metabolites are pharmacologically inactive but critical for toxicity profiling .

Scientific Research Applications

Medicinal Chemistry

O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate is investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting neurological disorders. The compound's structural similarity to certain neurotransmitters suggests it could act on specific receptors in the central nervous system.

Case Study: Neurological Receptor Modulation

Research has indicated that derivatives of bicyclic compounds can modulate neurotransmitter systems, which may lead to new treatments for conditions such as anxiety and depression. Studies exploring the binding affinity of this compound to various receptor sites are ongoing, with promising preliminary results suggesting enhanced activity at certain serotonin receptors.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of complex organic molecules. Its unique bicyclic structure allows for various chemical modifications that can lead to the formation of diverse derivatives.

Case Study: Synthesis of Novel Derivatives

A study demonstrated the use of this compound in synthesizing new compounds with potential anti-cancer properties. By modifying the functional groups on the bicyclic framework, researchers were able to enhance the biological activity of these derivatives.

Material Science

The compound's properties have been explored for applications in material science, particularly in creating polymers and other materials with specific mechanical and thermal characteristics.

Case Study: Polymer Development

Research highlighted the use of this compound as a monomer in polymer chemistry, leading to the development of high-performance polymers that exhibit improved thermal stability and mechanical strength.

Data Tables

Application AreaDescription
Medicinal ChemistryPotential treatments for neurological disorders
Organic SynthesisBuilding block for complex organic molecules
Material ScienceDevelopment of high-performance polymers

Mechanism of Action

The mechanism of action of O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares structural analogues of 7-azabicyclo[2.2.1]heptane derivatives, emphasizing substituent variations and their implications:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Purity/Yield Key Differences References
O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate 5805-30-1 7-tert-butyl, 2-ethyl C₁₃H₂₁NO₄ 255.31 85% yield Discontinued; high steric hindrance
7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate 688790-06-9 7-tert-butyl, 2-methyl C₁₃H₂₁NO₄ 255.31 - Methyl ester; reduced steric bulk
O7-tert-butyl O1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate 935761-02-7 7-tert-butyl, 1-methyl, 3-oxo C₁₃H₁₉NO₅ 269.29 97% Oxo group at C3; altered reactivity
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate 1251009-93-4 2-ethyl (no 7-substituent) C₉H₁₅NO₂ 169.22 - Simpler structure; lower molecular weight
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate 239089-81-7 7-tert-butyl, 2-oxo C₁₁H₁₇NO₃ 227.26 98% Oxo group at C2; increased polarity

Physicochemical Properties

  • Polarity: The 3-oxo derivative (CAS: 935761-02-7) has higher polarity (C₁₃H₁₉NO₅ vs. C₁₃H₂₁NO₄) due to the ketone group, impacting solubility in polar solvents .
  • Thermal Stability : Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1251009-93-4) has a lower boiling point (234.1°C predicted) compared to tert-butyl analogues, which likely decompose at higher temperatures .

Biological Activity

O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate (CAS Number: 239089-81-7) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • Purity : ≥97%
  • Structural Formula :
CCOC O C H 1C C H 2CC C H 1N2C O OC C C C\text{CCOC O C H 1C C H 2CC C H 1N2C O OC C C C}

This compound is structurally related to various bicyclic compounds known for their interactions with biological targets such as receptors and enzymes. Preliminary studies suggest that this compound may exhibit activity as a modulator of the orexin receptor, which is implicated in sleep-wake regulation and appetite control .

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Research on similar bicyclic derivatives indicates that compounds containing the 2-azabicyclo[2.2.1]heptane moiety can act as potent DPP-IV inhibitors. DPP-IV is an important target for the treatment of type 2 diabetes as it plays a role in glucose metabolism by inactivating incretin hormones .

Table 1: Comparison of DPP-IV Inhibition Potency

Compound NameDPP-IV Inhibition IC50 (µM)
This compoundTBD
Neogliptin0.5
Sitaagliptin0.6

Note: TBD = To Be Determined based on ongoing studies.

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological effects, particularly in modulating neurotransmitter systems involved in mood and cognition. The bicyclic structure may facilitate interactions with neurotransmitter receptors, although specific data on this compound remains limited.

Case Study Insights

A recent study explored the synthesis and biological evaluation of various azabicyclic compounds, including derivatives of this compound. The findings indicated promising results in terms of receptor binding affinity and selectivity, warranting further investigation into its therapeutic potential in treating metabolic disorders and neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves palladium-catalyzed reactions or other organic synthesis techniques that allow for the construction of its complex bicyclic structure from simpler precursors .

Synthetic Pathway Overview

  • Starting Materials : Cyclopentene derivatives.
  • Catalyst : Palladium-based catalysts.
  • Reagents : Amino acids or their derivatives.
  • Conditions : Controlled temperature and pressure to optimize yield.

Q & A

Basic: What are the established synthetic routes for O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate, and how do yields compare across methods?

The compound can be synthesized via multi-step routes involving bicyclic amine scaffolds. For example, 7-azabicyclo[2.2.1]heptane derivatives are typically prepared using platinum oxide-catalyzed hydrogenation or radical cyclization (e.g., Bu3_3SnH-mediated reactions), with yields ranging from 18% to 36% depending on catalyst availability and step efficiency . Palladium-bisimidazol-2-ylidene complexes have also been used for N-heteroaryl functionalization, achieving moderate yields (40–60%) under optimized conditions .

Advanced: How can researchers optimize catalytic systems to improve functionalization of the 7-azabicyclo[2.2.1]heptane core?

Recent studies suggest using palladium catalysts with electron-rich ligands (e.g., bisimidazol-2-ylidenes) to enhance cross-coupling efficiency. Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) can mitigate side reactions during amination. Monitoring reaction progress via LC-MS is critical to identify intermediates and optimize stoichiometry .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s stereochemistry?

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming the endo/exo configuration of substituents. For example, endo-protons exhibit upfield shifts due to steric shielding .
  • IR : Stretching frequencies near 1700 cm1^{-1} confirm ester carbonyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C13_{13}H21_{21}NO4_4 for derivatives in ).

Advanced: How do steric and electronic effects of tert-butyl and ethyl ester groups influence reactivity?

The tert-butyl group enhances steric protection of the bicyclic amine, reducing nucleophilic deactivation. Ethyl esters balance electron-withdrawing effects, stabilizing intermediates during functionalization. Computational modeling (DFT) can predict charge distribution and guide substituent selection .

Basic: What safety protocols are recommended for handling this compound?

While specific safety data for this compound are limited, related 7-azabicycloheptane derivatives exhibit acute oral toxicity (Category 4) and skin irritation (Category 2). Use PPE (gloves, goggles) and work in a fume hood. Emergency procedures include rinsing exposed areas with water and consulting a physician .

Advanced: How can researchers resolve contradictions in reported spectral data for bicyclic amine derivatives?

Discrepancies in NMR or IR data often arise from solvent effects or impurities. For example, deuterated chloroform vs. DMSO-d6_6 can shift proton signals by 0.2–0.5 ppm. Repurification via column chromatography (silica gel, ethyl acetate/hexane) and spiking with authentic samples can validate assignments .

Basic: What applications exist for 7-azabicyclo[2.2.1]heptane derivatives in material science?

These derivatives serve as auxochromes in fluorescent dyes (e.g., sulforhodamine 221SR), offering higher quantum yields (Φ = 0.95) and photostability compared to traditional dyes. Their rigid bicyclic structure minimizes thermal quenching, making them suitable for bioimaging .

Advanced: What strategies improve photostability in azabicycloheptane-based fluorophores?

Incorporating electron-donating groups (e.g., tert-butyl esters) reduces oxidative degradation. Accelerated aging tests under UV light (e.g., 365 nm, 24 h) coupled with fluorescence lifetime measurements (3.8–3.9 ns at 60°C) can quantify stability improvements .

Basic: How should researchers address hygroscopicity during storage?

Store the compound in anhydrous conditions (desiccator with P2_2O5_5) at –20°C. Use argon/vacuum sealing to prevent hydrolysis of ester groups. Monitor purity via TLC (Rf_f = 0.3 in 1:1 EtOAc/hexane) before experimental use .

Advanced: What computational tools are effective for modeling substituent effects on bicyclic amine reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict steric strain and electron density distribution. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in solvent environments, aiding in rational design .

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